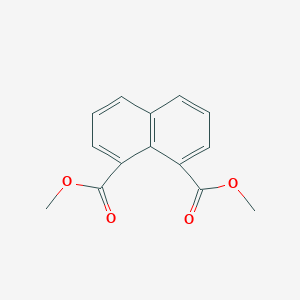
Dimethyl naphthalene-1,8-dicarboxylate
Descripción general
Descripción
Dimethyl naphthalene-1,8-dicarboxylate is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two ester groups attached to the 1 and 8 positions of the naphthalene ring. It is primarily used in the synthesis of high-performance polymers and coordination polymers due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl naphthalene-1,8-dicarboxylate typically involves the esterification of naphthalene-1,8-dicarboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the esterification process. The product is then purified through crystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The process involves mixing naphthalene-1,8-dicarboxylic acid with methanol and a catalyst, followed by crystallization to obtain the pure compound. The use of membrane reactors and recycling of solvents and catalysts enhances the efficiency and economic viability of the process .
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl naphthalene-1,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ester groups into carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Naphthalene-1,8-dicarboxylic acid.
Reduction: Naphthalene-1,8-dimethanol.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Dimethyl naphthalene-1,8-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of coordination polymers and metal-organic frameworks.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a drug delivery agent.
Industry: It is used in the production of high-performance polymers such as polyethylene naphthalate, which has superior thermal and mechanical properties compared to polyethylene terephthalate
Mecanismo De Acción
The mechanism of action of dimethyl naphthalene-1,8-dicarboxylate involves its interaction with various molecular targets. In coordination polymers, it acts as a ligand, coordinating with metal ions to form complex structures. The electronic transitions within the naphthalene ring and the ester groups contribute to its photophysical properties, making it useful in materials science .
Comparación Con Compuestos Similares
Dimethyl naphthalene-2,6-dicarboxylate: Another ester derivative of naphthalene with similar applications in polymer synthesis.
Naphthalene-1,4,5,8-tetracarboxylic acid: Used in the synthesis of coordination polymers with different structural properties.
Uniqueness: Dimethyl naphthalene-1,8-dicarboxylate is unique due to its specific ester group positioning, which influences its reactivity and the types of polymers it can form. Its ability to form stable coordination polymers with distinct photophysical properties sets it apart from other naphthalene derivatives .
Propiedades
IUPAC Name |
dimethyl naphthalene-1,8-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-13(15)10-7-3-5-9-6-4-8-11(12(9)10)14(16)18-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPXRLUTUWRYEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40522852 | |
| Record name | Dimethyl naphthalene-1,8-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40522852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10060-33-0 | |
| Record name | Dimethyl naphthalene-1,8-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40522852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


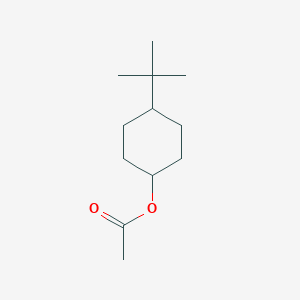
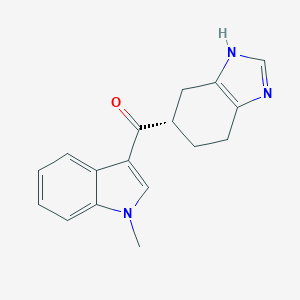

![4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B162979.png)
![Methyl 2-[(prop-2-yn-1-yl)amino]benzoate](/img/structure/B162985.png)
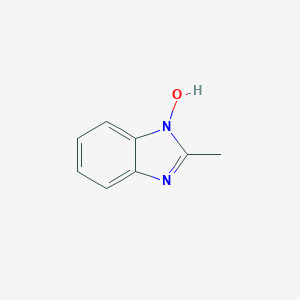
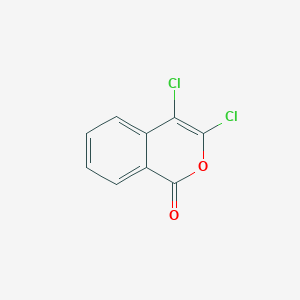
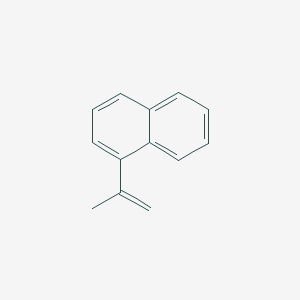
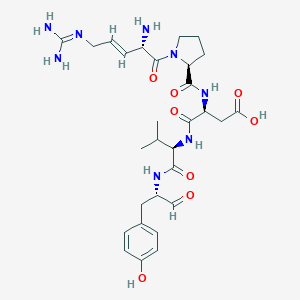

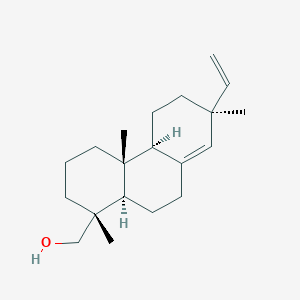

![Methyl 4-[6-[4-[[4-(hydroxymethyl)phenyl]carbamoylamino]phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B163007.png)
![(1E,4S,4aR,5R,6aS,7S,9aR)-5-(acetyloxy)-1-[[[3-(dimethylamino)propyl]methylamino]methylene]-4a,5,6,6a,7,8,9,9a-octahydro-cyclopenta[5,6]naphtho[1,2-c]pyran-2,10(1H,4H)-dione](/img/structure/B163009.png)
